Cytotoxic linear peptide IsCT precursor
Description
IsCT (Isalo Cytotoxic Toxin) is a 13-amino acid linear peptide (molecular weight: 1501.9 Da) isolated from the venom of the scorpion Opisthacanthus madagascariensis. Its sequence is Ile-Leu-Phe-Lys-Ala-Leu-Trp-Lys-Lys-Ile-Gly-Lys-Ile-NH2, with a C-terminal amidation critical for its bioactivity . Unlike most scorpion venom peptides, IsCT lacks disulfide bonds, adopting an amphipathic α-helical conformation in hydrophobic environments (e.g., trifluoroethanol/water mixtures), as confirmed by circular dichroism (CD) spectroscopy .
IsCT exhibits broad-spectrum antimicrobial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 3–25 μM . Its mechanism involves disrupting microbial membranes via hydrophobic interactions and electrostatic attraction to anionic phospholipids, a common feature of cationic antimicrobial peptides (AMPs) .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ILGKILEGIKSLF |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Advancements and Challenges
- Optimization Strategies: IsCT analogs with lysine substitutions (e.g., E7K, I9K) demonstrate that increasing positive charge on polar/non-polar faces enhances antibacterial specificity .
- Clinical Potential: IsCT-derived peptides like Kn2-7 show in vivo efficacy against multidrug-resistant Acinetobacter baumannii with minimal toxicity .
- Limitations: Natural IsCT’s hemolytic activity and instability in serum remain barriers. Synthetic peptidomimetics or encapsulation in lipid nanoparticles are being explored to address these issues .
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